Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate
Overview
Description
Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3’-dithiopropionate, also known as 2-SAED, is a photoactivatable cross-linker used for the functionally-directed region-specific fluorescent labeling of proteins . The exact mass and complexity rating of the compound are currently unknown.
Scientific Research Applications
1. Functional Protein Labeling
SAED is used for the functionally-directed, region-specific fluorescent labeling of proteins. It has been utilized in studies to selectively transfer a coumarin fluorophore from a donor protein to a target protein near the binding site, as demonstrated by Thevenin et al. (1992) in their work with soybean trypsin inhibitor and trypsin (Thevenin et al., 1992).
2. Investigating Molecular Chaperone Functions
In a study by Sharma et al. (1997), SAED was employed to derivatize yeast alcohol dehydrogenase and then allowed it to complex with bovine α-crystallin. This aided in identifying binding sites involved in chaperone-like functions (Sharma et al., 1997).
3. Crosslinking in Immunology
SAED has been used as a crosslinking reagent in immunological studies, such as the identification of cell surface receptors, as demonstrated by Shephard et al. (1988) (Shephard et al., 1988).
4. Enhancing Antibody-Antigen Binding
Ueno et al. (1993) modified monoclonal antibodies with SAED to enhance their antigen-binding activity, demonstrating its utility in increasing the efficacy of antibodies (Ueno et al., 1993).
5. Identifying Protein Complex Components
Wine et al. (2002) used SAED for specific fluorescent tagging of protein complex components, aiding in their identification through mass spectrometry (Wine et al., 2002).
6. Studying Conformational Changes in Proteins
Kang et al. (1992) developed a method using SAED to label the foot protein moiety of sarcoplasmic reticulum, which helped in studying dynamic conformational changes (Kang et al., 1992).
Mechanism of Action
Properties
IUPAC Name |
sodium;1-[3-[2-[[2-(7-azido-4-methyl-2-oxochromen-3-yl)acetyl]amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O10S3.Na/c1-11-13-3-2-12(24-25-22)8-15(13)35-21(31)14(11)9-17(27)23-5-7-38-37-6-4-19(29)36-26-18(28)10-16(20(26)30)39(32,33)34;/h2-3,8,16H,4-7,9-10H2,1H3,(H,23,27)(H,32,33,34);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDXBASIVDLAME-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N=[N+]=[N-])CC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N5NaO10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139609-20-4 | |
Record name | Sulfosuccinimidyl-2-(7-azido-4-methylcoumarin-3-acetamido)ethyl-1,3'-dithiopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139609204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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